![molecular formula C11H12O2 B8116983 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol](/img/structure/B8116983.png)
7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol
描述
7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol is a complex organic compound known for its unique spiro structure, which involves a benzofuran ring fused with a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol typically involves the construction of the benzofuran ring followed by the formation of the spirocyclopropane structure. One common method includes the use of a free radical cyclization cascade, which is effective for creating complex polycyclic structures . This method often involves the use of radical initiators and specific reaction conditions to ensure high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield.
化学反应分析
Types of Reactions
7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol involves its interaction with specific molecular targets. For instance, it acts as a modulator of the Kv3.1 voltage-gated potassium channel . This interaction affects the channel’s function, which can influence neuronal excitability and has implications for treating neurological conditions.
相似化合物的比较
Similar Compounds
5,5-dimethyl-3-[2-(7-methylspiro[2H-benzofuran-3,1’-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione: This compound shares a similar spiro structure and has been studied for its potential in treating fragile X syndrome.
7-chloro-2’,5,6-trimethoxy-6’-methylspiro(benzofuran-2(3H),1’-(2)cyclohexene)-3,4’-dione: Another spiro compound with a benzofuran ring, known for its biological activity.
Uniqueness
7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
属性
IUPAC Name |
7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8(12)9-10(7)13-6-11(9)4-5-11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYNXXLRUNWGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C3(CC3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
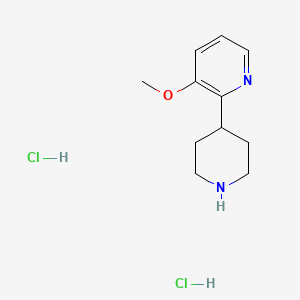
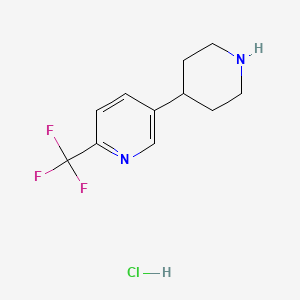
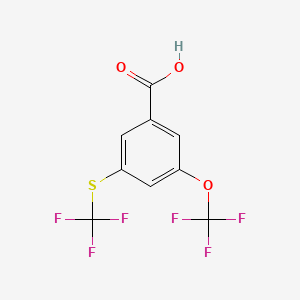
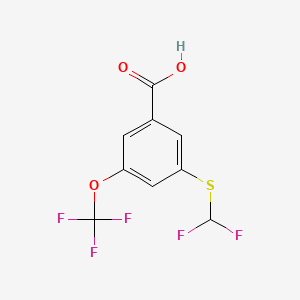
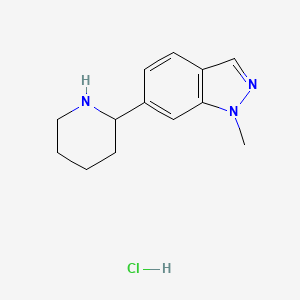
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride](/img/structure/B8116941.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)

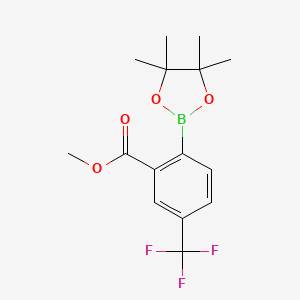
![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![8-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8116989.png)
![6-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8116990.png)
![1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide](/img/structure/B8116998.png)
